Coproporphyrin I can accumulate in the body due to genetic mutations or enzyme deficiencies that disrupt the heme biosynthesis pathway. By measuring the levels of Coproporphyrin I in urine or feces, researchers can diagnose diseases like Porphyria cutanea tarda (PCT) and Erythropoietic protoporphyria (EPP). ()
Coproporphyrin I exhibits photosensitivity, meaning it reacts to light. This property makes it a potential candidate for Photodynamic Therapy (PDT), a treatment modality used to destroy cancer cells. Researchers are investigating the use of Coproporphyrin I to target and eliminate specific types of cancer cells upon light exposure. ()
Coproporphyrin I dihydrochloride is characterized by its chemical formula C₃₆H₃₈N₄O₈·2HCl and a molecular weight of approximately 678.16 g/mol. It exists as a dark red crystalline solid and is soluble in water, making it suitable for various biochemical applications. As a conjugate acid of coproporphyrin I, it plays a significant role in biological systems, particularly in the context of heme metabolism and transport .
Coproporphyrin I HCl has been explored as a potential biomarker for several conditions. Elevated levels of Coproporphyrin I in urine or feces can indicate disruptions in heme biosynthesis, which can be caused by liver diseases, lead poisoning, and mercury exposure [, ]. Additionally, some studies suggest a potential link between increased Coproporphyrin I levels and autism spectrum disorder, although the mechanism behind this connection remains unclear and requires further investigation.
Coproporphyrin I dihydrochloride exhibits various biological activities:
Coproporphyrin I dihydrochloride has diverse applications:
Interaction studies involving coproporphyrin I dihydrochloride primarily focus on its role as a substrate for organic anion transporters. These studies help elucidate the mechanisms behind drug metabolism and the potential for drug-drug interactions. For instance, elevated levels of coproporphyrin I have been linked to variations in transporter activity influenced by genetic polymorphisms .
Coproporphyrin I dihydrochloride shares structural similarities with other porphyrins but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
Coproporphyrin III | C₃₆H₃₈N₄O₈ | More common in human metabolism; less potent inhibitor of telomerase. |
Protoporphyrin IX | C₂₄H₂₉N₄O₉ | Precursor to heme; involved in oxygen transport. |
Heme A | C₂₄H₂₈N₄O₄Fe | Contains iron; essential for hemoglobin function. |
The distinctiveness of coproporphyrin I dihydrochloride lies in its specific inhibitory effects on telomerase and its utility as a biomarker for drug interactions, making it particularly valuable in pharmacological research .
The enzymatic conversion of coproporphyrinogen I to coproporphyrin I occurs through the action of coproporphyrinogen III oxidase (CPOX), although this represents an aberrant substrate for the enzyme. CPOX is a homodimeric enzyme with a molecular weight of 37 kDa per mature subunit, containing two iron atoms per homodimer [3]. The enzyme is encoded by the CPOX gene located on chromosome 3q11.2 and exhibits the enzyme commission number EC 1.3.3.3 [3].
Table 1: Coproporphyrinogen III Oxidase Enzyme Characteristics
Property | Value | Reference Citation |
---|---|---|
Enzyme Name | Coproporphyrinogen III Oxidase | [3] |
Gene Symbol | CPOX | [3] |
EC Number | EC 1.3.3.3 | [3] |
Chromosomal Location | Chromosome 3q11.2 | [3] |
Molecular Weight (precursor) | 40 kDa | [3] |
Molecular Weight (mature) | 37 kDa | [3] |
Subunit Structure | Homodimer | [3] |
Subcellular Localization | Mitochondrial Intermembrane Space | [4] [5] [6] |
Cofactor | Molecular Oxygen | [3] |
Substrate | Coproporphyrinogen III | [3] |
Product | Protoporphyrinogen IX | [3] |
Km Value | 0.16 μM | [4] |
Iron Content | Two iron atoms per homodimer | [3] |
The subcellular localization of CPOX within the mitochondrial intermembrane space is critical for its function [4] [5] [6]. Studies using digitonin fractionation methods have demonstrated that the enzyme exists both as a soluble component in the intermembrane space and as a fraction loosely bound to the inner mitochondrial membrane [4]. This membrane-associated fraction can be released through washing with alkaline solutions or solutions of high ionic strength, and both fractions exhibit identical kinetic properties with a Km value of 0.16 μM for coproporphyrinogen III [4].
The catalytic mechanism of CPOX involves a two-step oxidative decarboxylation process. Under normal physiological conditions, the enzyme catalyzes the conversion of coproporphyrinogen III to protoporphyrinogen IX through the sequential removal of carboxyl groups from propionate side chains at positions 2 and 4 of the tetrapyrrole ring [3]. However, when uroporphyrinogen III cosynthase is deficient or inactive, uroporphyrinogen I is produced instead of uroporphyrinogen III, leading to the subsequent formation of coproporphyrinogen I through the action of uroporphyrinogen III decarboxylase .
Substrate channeling represents a fundamental mechanism for maintaining efficiency and preventing the accumulation of potentially toxic intermediates in heme biosynthesis. The concept of a mitochondrial heme metabolon has emerged from recent biochemical and mass spectrometry studies, revealing that heme biosynthetic enzymes form large protein complexes that facilitate substrate channeling [7]. This metabolon includes CPOX as a component of a multimeric assembly that encompasses multiple enzymes involved in heme synthesis.
The heme metabolon complex incorporates several key components: the first enzyme of the pathway (ALAS), the seventh enzyme (protoporphyrinogen oxidase), α-ketoglutarate dehydrogenase and succinyl-CoA synthase (which synthesize the heme precursor succinyl-CoA), and TMEM14C, a porphyrinogen transporter [7]. Additionally, mitoferrin (a mitochondrial iron importer) and ATP binding cassette proteins ABCB7 and ABCB10 serve as protein partners of ferrochelatase within this complex [7].
The formation of protein-protein interactions facilitates strict substrate channeling mechanisms, which are particularly important in prokaryotic heme biosynthesis systems. In Gram-positive bacteria utilizing the coproporphyrin-dependent pathway, substrate channeling prevents the accumulation of strong chelators and highly potent redox molecules in non-compartmentalized cells [8]. The enzymes involved exhibit diverse structural characteristics, ranging from monomers to pentamers and utilizing various cofactors including [2Fe-2S] clusters, FAD, and iron porphyrin [8].
Recent studies have identified glutamate-1-semialdehyde-2,1-aminomutase (GsaM) and glutamyl-tRNA reductase (GluTR) as enzymes that form stable complexes for substrate channeling due to the instability of the glutamate-1-semialdehyde intermediate [9]. This channeling mechanism ensures efficient conversion of intermediates while preventing their spontaneous degradation or diversion into alternative pathways.
The pathological accumulation of coproporphyrin I occurs primarily in conditions where normal heme biosynthesis is disrupted, leading to characteristic excretion patterns that serve as diagnostic markers for various porphyrias. The excretion patterns vary significantly depending on the specific enzymatic defect and the stage of disease progression [10].
Table 2: Porphyrin Excretion Patterns in Different Types of Porphyria
Porphyria Type | Primary Urine Porphyrin | Primary Fecal Porphyrin | Coproporphyrin I:III Ratio Pattern | Reference Citation |
---|---|---|---|---|
Normal Controls | Coproporphyrin III > I | Low levels | ~0.5:1 (urine) | [10] |
Hereditary Coproporphyria (HCP) | Coproporphyrin III markedly elevated | Total porphyrins >200 nmol/g, COPRO III:I >2.0 | Variable during attacks | [10] [11] |
Variegate Porphyria (VP) | Variable, may normalize post-attack | Total porphyrins >200 nmol/g, protoporphyrin elevated | Variable during attacks | [10] [11] |
Acute Intermittent Porphyria (AIP) | Uroporphyrin I and III elevated | Normal or slightly elevated | Coproporphyrin III > I | [10] |
Porphyria Cutanea Tarda (PCT) | Uroporphyrin I and III, hepta-carboxyl porphyrin III | Elevated but less than HCP/VP | Inverted (I > III) | [10] |
Erythropoietic Protoporphyria (EPP) | Normal total porphyrins | Protoporphyrin markedly elevated | Higher COPRO I proportions | [10] |
Congenital Erythropoietic Porphyria (CEP) | Uroporphyrin I and coproporphyrin I | Coproporphyrin I elevated | Predominantly isomer I | [10] |
In normal subjects, total porphyrin excretion remains below 35 nmol/mmol creatinine, with coproporphyrin predominating over uroporphyrin, and relative concentrations of coproporphyrin isomer III exceeding isomer I [10]. However, in porphyric patients, excretion patterns become markedly altered in relation to the underlying enzymatic defect and disease stage.
Hereditary coproporphyria demonstrates markedly elevated coproporphyrin III excretion during acute attacks, with total fecal porphyrins exceeding 200 nmol/g dry weight and a coproporphyrin III to I ratio greater than 2.0 [10] [11]. The excretion pattern in HCP shows extreme variability, ranging from normal values during asymptomatic phases to very high concentrations during acute exacerbations [10].
Studies investigating the formation of urinary coproporphyrin isomers following aminolevulinic acid (ALA) loading have revealed dynamic conversion processes. The excretion pattern shows an initial preferential formation of isomer III, followed by a three-fold increase in atypical isomers II and IV through non-enzymatic rearrangement of isomer III, with normalization occurring within 48 hours [12]. This demonstrates that increased porphyrin precursor availability stimulates enhanced coproporphyrinogen biosynthesis, particularly coproporphyrinogen III formation [12].
The pathological accumulation of coproporphyrin I exhibits distinct patterns depending on whether the primary metabolic disturbance occurs in hepatic or erythropoietic tissues. These two major sites of heme synthesis demonstrate fundamental differences in their regulatory mechanisms, substrate requirements, and clinical manifestations when impaired.
Table 3: Hepatic vs Erythropoietic Metabolic Flux Characteristics
Characteristic | Hepatic Pathway | Erythropoietic Pathway | Reference Citation |
---|---|---|---|
Primary Site of Heme Synthesis | Liver hepatocytes | Bone marrow erythroblasts/reticulocytes | [13] [14] |
Percentage of Total Body Heme Production | ~20% | ~80% | [15] |
Main Purpose of Heme Synthesis | Cytochrome P450 enzymes, drug metabolism | Hemoglobin synthesis for oxygen transport | [13] |
Key Regulatory Enzyme | ALAS1 (δ-aminolevulinic acid synthase 1) | ALAS2 (δ-aminolevulinic acid synthase 2) | [13] |
Feedback Regulation | Heme-dependent negative feedback | Iron-dependent regulation | [13] |
Primary Porphyrin Storage/Excretion Route | Biliary excretion into feces | Protoporphyrin via hepatobiliary route | [15] |
Response to Heme Demand | Inducible by drugs, hormones | Constitutive during erythropoiesis | [13] |
Substrate Availability Limitation | Succinyl-CoA availability | Iron availability | [7] |
Clinical Manifestations When Impaired | Neurovisceral symptoms, abdominal pain | Cutaneous photosensitivity, anemia | [14] |
Representative Porphyrias | AIP, HCP, VP, PCT | EPP, CEP, X-linked protoporphyria | [14] |
Hepatic heme synthesis accounts for approximately 20% of total body heme production and serves primarily to support cytochrome P450 enzyme function for drug metabolism [13] [15]. The hepatic pathway is regulated by ALAS1, which is subject to heme-dependent negative feedback regulation [13]. When hemin is administered for acute porphyria treatment, it expands the intracellular regulatory heme pool in hepatocytes, activating feedback inhibition of ALAS1 and reducing the flow of ALA and subsequent precursors into the pathway [13].
In contrast, erythropoietic heme synthesis represents approximately 80% of total body heme production and is dedicated to hemoglobin synthesis for oxygen transport [15]. This pathway is regulated by ALAS2, which is controlled by iron availability rather than heme feedback [13]. The erythropoietic system demonstrates constitutive heme production during erythropoiesis, with iron availability serving as the primary limiting factor [7].
The differential excretion routes reflect the distinct metabolic characteristics of these pathways. Hepatic porphyrins are primarily excreted through biliary secretion into feces, while erythropoietic protoporphyrin undergoes hepatobiliary clearance after being transported from bone marrow to liver [15]. In erythropoietic protoporphyria, deficiency of ferrochelatase results in increased protoporphyrin release, which binds to albumin in plasma and undergoes hepatic extraction [15]. Normally, most protoporphyrin in hepatocytes is secreted into bile, with the remainder undergoing transformation into heme [15].
The pathophysiology of erythropoietic protoporphyria demonstrates the consequences of impaired erythropoietic heme synthesis. Subnormal biotransformation of protoporphyrin into heme results in accumulation of protoporphyrin in hepatocytes, leading to hepatic complications ranging from cholelithiasis to end-stage liver disease [15]. The retention of protoporphyrin in the liver is associated with cholestatic phenomena and oxidative stress that predisposes to hepatobiliary disease of varying severity [15].
Clinical manifestations differ markedly between hepatic and erythropoietic porphyrias. Hepatic porphyrias primarily present with neurovisceral symptoms including abdominal pain, while erythropoietic porphyrias characteristically cause cutaneous photosensitivity and may be associated with anemia [14]. The acute hepatic porphyrias are pharmacogenetic diseases that depend on derepression of hepatic ALAS1 following heme depletion, whereas erythropoietic porphyrias represent constitutive enzyme deficiencies affecting hemoglobin synthesis [14].
Table 4: CPOX Gene Mutations and Associated Clinical Phenotypes
Mutation Type | Frequency | Clinical Phenotype | Residual Enzyme Activity Range | Reference Citation |
---|---|---|---|---|
Missense mutations | 10/14 characterized mutations | Hereditary Coproporphyria (HCP) | 1-64% | [16] |
Nonsense mutations | 2/14 characterized mutations | Hereditary Coproporphyria (HCP) | 1-64% | [16] |
Frameshift mutations | 1/14 characterized mutations | Hereditary Coproporphyria (HCP) | 1-64% | [16] |
Splice site mutations | 1/14 characterized mutations | Hereditary Coproporphyria (HCP) | 1-64% | [16] |
K404E (Lys404Glu) | Single harderoporphyria mutation | Harderoporphyria | Impaired second step | [17] [16] |
R331W | Previously thought homozygous only | Disease in heterozygotes | Reduced activity | [16] |
R401W | Similar to K404E properties | HCP with impaired second decarboxylation | Reduced activity | [16] |
Mutations in the CPOX gene demonstrate considerable heterogeneity, with most mutations being family-specific and predominantly consisting of missense mutations [16]. The K404E mutation in exon 6 specifically causes harderoporphyria by impairing the second stage of coproporphyrinogen III conversion to protoporphyrinogen IX [17] [16]. This mutation disrupts the enzyme's ability to complete the second decarboxylation step, leading to accumulation of the tricarboxylic intermediate harderoporphyrinogen [16].
High-resolution mass spectrometry has emerged as the gold standard for coproporphyrin I dihydrochloride quantification, offering unparalleled sensitivity and specificity in complex biological matrices [1] [2] [3]. The compound exhibits distinctive mass spectral characteristics that enable robust analytical performance across various instrumentation platforms.
Multiple reaction monitoring optimization represents a cornerstone methodology for coproporphyrin I dihydrochloride quantification in plasma matrices, requiring meticulous attention to instrumental parameters and matrix-specific challenges [1] [4] [5]. The primary mass transition of m/z 655.3 → 596.3 serves as the foundation for most quantitative applications, representing the loss of acetic acid via benzylic cleavage [1] [6] [7].
Collision energy optimization studies have consistently demonstrated optimal fragmentation efficiency at 42-45% normalized collision energy, producing reproducible product ion intensities across diverse plasma matrices [4] [8]. The isotope-labeled internal standard employs the analogous transition m/z 659.3 → 600.3, ensuring accurate quantification despite matrix effects [1] [9] [4].
Advanced optimization protocols have identified several critical parameters for plasma matrix analysis. Source temperature optimization at 450°C provides optimal desolvation while minimizing thermal degradation [9] [10]. Ion spray voltage settings of 5,500V maximize ionization efficiency in positive electrospray mode, while curtain gas, ion source gas 1, and ion source gas 2 parameters of 32, 65, and 50 units respectively ensure stable spray conditions [9] [10].
Sample preparation methodologies significantly impact analytical performance in plasma matrices. Solid-phase extraction using mixed-mode anion exchange sorbents achieves extraction recoveries ranging from 47.8% to 70%, with coefficient of variation values consistently below 9% [1] [11]. The optimized lower limit of quantification ranges from 10 to 20 pg/mL across validated methods, with calibration linearity spanning 0.01 to 50 ng/mL [1] [9] [11].
Matrix effect evaluation reveals significant ionization suppression in undiluted plasma samples, necessitating the use of surrogate matrices for calibration standards [5]. Quality control samples prepared in authentic plasma demonstrate parallelism with surrogate matrix standards, validating this approach for routine analysis [5]. The methodology successfully addresses interference from ubiquitous endogenous porphyrins through chromatographic separation and selective mass transitions [5].
Isomer differentiation via fragmentation patterns presents significant analytical challenges, as constitutional coproporphyrin isomers I through IV exhibit identical mass spectral fragmentation behaviors [6] [12] [7]. Tandem mass spectrometry alone cannot distinguish these structural isomers, necessitating orthogonal separation techniques for definitive identification [6] [12].
The characteristic fragmentation pattern for all coproporphyrin isomers includes major product ions at m/z 637, 596, 537, and 523, corresponding to sequential losses of acetic acid moieties [6] [12] [7] [8]. The primary fragment at m/z 596 results from the loss of 59 mass units, representing acetic acid elimination via benzylic cleavage [6] [7]. Secondary fragmentation produces ions at m/z 537 and 523, corresponding to the loss of two acetic acid groups depending on the specific cleavage sites [6] [7].
High-resolution mass spectrometry utilizing doubly charged precursor ions at m/z 328.14 has demonstrated enhanced sensitivity and selectivity compared to traditional singly charged approaches [2] [3]. This technique improves assay performance by reducing chemical noise and increasing signal-to-noise ratios, enabling detection limits as low as 10 pg/mL in plasma matrices [2] [3].
Despite identical fragmentation patterns, subtle differences in relative fragment ion intensities have been observed between isomers under specific collision energy conditions [12] [7]. However, these differences prove insufficient for reliable quantitative differentiation without complementary separation techniques [12] [7]. The radical fragment ion at m/z 581, observed in some analytical conditions, provides additional structural confirmation but does not enable isomer discrimination [12].
Global Natural Products Social Molecular Networking databases confirm matching fragmentation patterns across commercial standards and biological extracts, validating the universality of these fragmentation behaviors [6] [7]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation when coupled with mass spectrometric data, particularly for distinguishing coproporphyrin I from coproporphyrin III [6] [12].
Chromatographic separation strategies form the foundation for reliable coproporphyrin I dihydrochloride analysis, with multiple complementary approaches addressing different analytical requirements and sample characteristics [13] [14] [15] [16] [17]. The selection of appropriate chromatographic conditions directly impacts analytical sensitivity, specificity, and throughput.
Hydrophilic interaction liquid chromatography and reverse-phase chromatography represent fundamentally different retention mechanisms for coproporphyrin I dihydrochloride separation, each offering distinct advantages for specific analytical applications [18] [19] [20]. The comparison between these methodologies reveals critical performance differences that influence method selection for various sample types and analytical objectives.
Hydrophilic interaction liquid chromatography employs polar stationary phases with highly organic mobile phases containing greater than 70% acetonitrile [18] [19] [20]. This approach provides enhanced retention for polar coproporphyrin metabolites while offering superior electrospray ionization compatibility due to the high organic content [19] [20]. The retention mechanism involves both partitioning into a water-rich layer on the stationary phase surface and hydrogen bonding interactions [18] [20].
The mobile phase composition in hydrophilic interaction liquid chromatography typically comprises water and acetonitrile with ammonium formate buffers to control pH and ionic strength [18] [19]. Temperature effects prove particularly significant in this mode, with elevated temperatures favoring analyte retention and improved peak shape [19] [21]. Lower temperatures enhance selectivity for structural isomers, making this parameter crucial for coproporphyrin differentiation [19] [21].
Reverse-phase chromatography utilizes hydrophobic stationary phases, predominantly C18 materials, with aqueous-organic mobile phases [13] [14] [15] [16] [17]. The retention mechanism relies on hydrophobic interactions between the analyte and stationary phase, with elution achieved through increasing organic solvent concentration [14] [16] [17]. This approach has demonstrated robust performance for coproporphyrin analysis over several decades of development [14] [15] [16].
Column selection significantly impacts performance in both modes. Reverse-phase separations benefit from high-efficiency C18 phases such as Symmetry columns (5μm, 4.8×250mm) or shorter high-performance columns (1.7μm, 2.1×100mm) for rapid analysis [13] [1] [9]. Hydrophilic interaction liquid chromatography utilizes bare silica, amino, amide, or zwitterionic phases depending on specific selectivity requirements [18] [19] [20].
Mobile phase optimization differs substantially between approaches. Reverse-phase methods employ acetate buffers (0.015M, pH 4) with acetonitrile gradients, achieving baseline separation of coproporphyrin isomers within 25-30 minutes [13] [15]. Hydrophilic interaction liquid chromatography utilizes high organic conditions with water gradients, typically completing separations in 20-25 minutes while providing enhanced mass spectrometric sensitivity [19] [20].
The sensitivity comparison reveals hydrophilic interaction liquid chromatography advantages for mass spectrometric detection due to enhanced electrospray ionization efficiency in high organic mobile phases [19] [20]. However, reverse-phase methods demonstrate superior robustness and method transferability across different analytical platforms [13] [14] [15].
Mobile phase optimization for urinary excretion studies requires specialized consideration of the complex matrix effects and elevated salt concentrations characteristic of urine samples [13] [22] [23] [24]. The optimization process must balance chromatographic performance with matrix tolerance to ensure reliable quantification across diverse physiological conditions.
Acetonitrile-based mobile phase systems have demonstrated superior performance for urinary coproporphyrin analysis compared to methanol-containing systems [13] [22] [10]. The primary mobile phase consists of acetate buffer (0.015M, pH 4.0) with acetonitrile gradients optimized for baseline separation of coproporphyrin I and III isomers [13] [22]. Buffer concentration proves critical, with 1.0M ammonium acetate providing optimal retention and resolution for complex urine matrices [14] [25].
pH optimization studies reveal optimal performance at pH 4.0-4.2 for urinary applications, balancing analyte stability with chromatographic efficiency [13] [22] [14]. Lower pH values enhance retention but may promote analyte degradation during extended storage, while higher pH values reduce retention and peak resolution [14] [25]. The narrow pH window requires careful buffer preparation and regular monitoring throughout analytical sequences [13] [22].
Gradient optimization strategies focus on achieving rapid equilibration while maintaining chromatographic resolution [13] [22] [17]. Stepwise gradients beginning with 100% aqueous phase and progressing to 30-65% organic content within 15-30 minutes provide optimal separation efficiency [14] [25] [10]. Extended re-equilibration periods of 10-15 minutes ensure consistent retention times across sequential injections [14] [25].
Sample preparation considerations significantly impact mobile phase performance in urinary matrices. Liquid-liquid extraction with ethyl acetate effectively removes interfering matrix components while concentrating target analytes [22] [26]. Solid-phase extraction using C18 or mixed-mode sorbents provides alternative sample cleanup with improved recovery and precision [22] [1] [26].
Temperature control emerges as a critical parameter for urinary analysis, with column temperatures of 60°C providing enhanced efficiency and reduced analysis time [1] [9]. However, temperature stability requirements necessitate sophisticated instrumentation to maintain reproducible conditions throughout extended analytical sequences [1] [9].
Flow rate optimization balances analysis time with chromatographic performance. Standard flow rates of 1.0 mL/min provide adequate separation within 25-30 minutes, while elevated flow rates of 1.5-2.0 mL/min enable rapid screening applications with acceptable resolution [13] [15] [17]. Ultra-high performance liquid chromatography systems permit flow rates of 0.3-0.6 mL/min with sub-2μm particle columns, achieving superior efficiency in 8-12 minute analysis times [1] [9].
Detection optimization for urinary excretion studies emphasizes fluorescence and mass spectrometric approaches. Fluorescence detection at 365nm excitation and 624nm emission provides cost-effective quantification with detection limits below 1μg/L [13] [15]. Mass spectrometric detection offers enhanced specificity with lower limits of quantification ranging from 1-10 nmol/L depending on instrumentation and sample preparation [22] [1] [26] [9].
Validation parameters for urinary methods demonstrate robust performance across physiological concentration ranges. Calibration linearity spans 1-100 ng/mL with correlation coefficients exceeding 0.998 [13] [22]. Inter-day precision consistently achieves coefficient of variation values below 5%, while accuracy ranges from 95-99% across all quality control levels [13] [22]. Storage stability studies confirm analyte integrity for 3 days at 4°C and 12 months at -20°C with coefficient of variation values below 5% [13] [22].